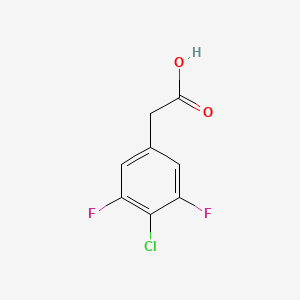

4-Chloro-3,5-difluorophenylacetic acid

Descripción

Chemical Identity and Nomenclature

This compound possesses a complex nomenclature system that reflects its multi-substituted aromatic structure. According to the Chemical Abstracts Service registry, this compound is assigned the primary CAS number 1000566-17-5, with an alternative registry number 2364584-99-4 documented in certain chemical databases. The molecular formula C₈H₅ClF₂O₂ indicates a substituted phenylacetic acid derivative with a molecular weight of 206.57 grams per mole.

The International Union of Pure and Applied Chemistry designation for this compound is 2-(4-chloro-3,5-difluorophenyl)acetic acid, which systematically describes the substitution pattern on the aromatic ring. Additional synonyms include MFCD09925051, JS-5103, and various database-specific identifiers such as CS-0439576. The MDL number MFCD09925051 serves as a standardized identifier across multiple chemical databases.

Table 1: Chemical Identity Parameters of this compound

The physical characteristics of this compound include its appearance as white crystals with a melting point range of 116.9-118.7 degrees Celsius. High-performance liquid chromatography analysis demonstrates exceptional purity levels, with typical specifications showing 99.4% purity by area. These physical properties indicate the compound's crystalline nature and thermal stability within the specified temperature range.

Historical Context in Organic Chemistry

The development of fluorinated phenylacetic acid derivatives represents a significant advancement in modern organic chemistry, particularly within the context of medicinal chemistry and materials science. Fluorophenylacetic acids have emerged as important intermediates with irreplaceable roles in the synthesis of pharmaceutical compounds and electronic materials. The strategic incorporation of halogen substituents, particularly fluorine and chlorine atoms, into aromatic carboxylic acid frameworks has become a cornerstone of contemporary drug discovery efforts.

The synthetic methodology for preparing fluorinated phenylacetic acid derivatives has evolved considerably since the early reports of such compounds. Historical approaches included various carbonylation and carboxylation reactions, with benzyl halides serving as starting materials and either sodium cyanide or carbon dioxide functioning as carbon-one sources. However, the limitations associated with highly toxic reagents like sodium cyanide and the technical demands of electrochemical reactors prompted the development of alternative synthetic strategies.

Recent advances in transition metal-catalyzed processes have revolutionized the preparation of phenylacetic acid derivatives. The implementation of palladium-catalyzed carbonylation reactions, particularly those employing water-soluble catalysts in the presence of bases, has emerged as a preferred methodology. These modern approaches offer improved safety profiles, enhanced reaction efficiency, and broader substrate scope compared to traditional methods.

The evolution of synthetic methods for halogenated phenylacetic acids reflects broader trends in organic chemistry toward more sustainable and efficient synthetic processes. The development of phase-transfer catalysis combined with transition metal chemistry has proven particularly effective for industrial applications. These methodological advances have facilitated the preparation of complex multi-substituted phenylacetic acid derivatives, including compounds with specific halogenation patterns such as this compound.

Significance as a Chemical Intermediate

This compound occupies a strategic position within the broader landscape of chemical intermediates, particularly in applications requiring specific electronic and steric properties imparted by its halogen substitution pattern. The compound belongs to the extensive family of fluorophenylacetic acid derivatives, which have demonstrated exceptional utility in pharmaceutical synthesis and materials development.

The unique substitution pattern of this compound, featuring chlorine and fluorine atoms in specific positions on the aromatic ring, provides distinctive reactivity characteristics that distinguish it from other phenylacetic acid derivatives. The presence of electron-withdrawing halogen substituents significantly influences the electronic properties of the aromatic system, affecting both the acidity of the carboxylic acid functional group and the reactivity of the aromatic ring toward various chemical transformations.

Table 2: Comparative Analysis of Related Fluorophenylacetic Acid Derivatives

The significance of fluorophenylacetic acid derivatives in pharmaceutical chemistry is exemplified by compounds such as 3,4-difluorophenylacetic acid, which serves as an impurity reference standard and intermediate in the synthesis of sitagliptin, a dipeptidyl peptidase-4 inhibitor used in diabetes treatment. Similarly, 2,4,5-trifluorophenylacetic acid functions as a key intermediate in the preparation of diabetes therapeutic agents.

The synthetic versatility of this compound stems from the reactive sites available for further chemical modification. The carboxylic acid functional group enables standard carboxylic acid transformations, including esterification, amidation, and reduction reactions. Simultaneously, the halogenated aromatic ring provides opportunities for metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and other advanced synthetic transformations.

Contemporary research in organic chemistry has demonstrated the value of precisely substituted aromatic compounds in accessing complex molecular architectures. The specific arrangement of chlorine and fluorine substituents in this compound creates unique electronic and steric environments that can be leveraged in the design of bioactive molecules and functional materials. This compound represents an example of how systematic halogenation patterns can be employed to fine-tune the properties of chemical intermediates for specific applications.

The commercial availability of this compound from specialized chemical suppliers indicates its recognition within the research community as a valuable synthetic building block. The compound is typically supplied with high purity specifications, reflecting the stringent quality requirements associated with its use in advanced synthetic applications. Storage under ambient conditions demonstrates its chemical stability, making it a practical intermediate for laboratory-scale synthetic investigations.

Propiedades

IUPAC Name |

2-(4-chloro-3,5-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-8-5(10)1-4(2-6(8)11)3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNDWLRWEGZWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Approach

The synthesis of 4-Chloro-3,5-difluorophenylacetic acid generally involves:

- Starting materials: Halogenated anilines or benzyl halides bearing chloro and difluoro substituents.

- Key transformations: Diazotization, halogenation, nucleophilic substitution, and hydrolysis steps.

- Intermediate compounds: Often include halogenated benzyl derivatives such as 4-chloro-3,5-difluorobenzyl chloride or acetonitrile derivatives.

- Final step: Conversion of intermediates to the corresponding phenylacetic acid via hydrolysis or oxidation.

Preparation via Halogenated Aniline Diazotization and Halomethylation

A representative method adapted from fluoro-substituted phenylacetic acid syntheses (similar to those described for 3,5-difluorophenylacetic acid) involves:

Step 1: Diazotization of 4-chloro-3,5-difluoroaniline

The aniline derivative is treated with hydrochloric acid and sodium nitrite at low temperatures (around 0 to 5 °C) to form the diazonium salt.

Step 2: Reaction with Vinylidene Chloride

The diazonium salt is reacted with vinylidene chloride in the presence of copper salts (e.g., cuprous oxide or copper chloride) and phase transfer catalysts (e.g., tetrabutylammonium chloride) in organic solvents such as acetone or dichloromethane. This step yields 1-(2,2,2-trichloroethyl)-4-chloro-3,5-difluorobenzene intermediates.

Step 3: Hydrolysis and Acid Formation

The trichloroethyl intermediate undergoes hydrolysis in acidic media (e.g., sulfuric acid or hydrochloric acid solutions) at elevated temperatures (65–95 °C) to yield the target this compound. The product is purified by filtration, washing, and recrystallization from toluene to achieve high purity (>99% by HPLC).

Preparation via Benzyl Halide Cyanide Substitution and Hydrolysis

Another synthetic route involves:

Step 1: Synthesis of 4-chloro-3,5-difluorobenzyl chloride

Starting from the corresponding halogenated toluene or benzyl alcohol, chlorination yields the benzyl chloride derivative.

Step 2: Nucleophilic substitution with sodium cyanide

The benzyl chloride reacts with sodium cyanide in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. This substitution replaces the chloride with a nitrile group, forming 4-chloro-3,5-difluorophenylacetonitrile.

Step 3: Hydrolysis of nitrile to acid

The nitrile group is hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid.

This method is common in industrial settings for scale-up due to its straightforward reaction steps and relatively high yields.

Comparative Data Table of Preparation Methods

| Preparation Step | Method 1: Diazotization & Halomethylation | Method 2: Benzyl Halide Cyanide Substitution & Hydrolysis |

|---|---|---|

| Starting Material | 4-chloro-3,5-difluoroaniline | 4-chloro-3,5-difluorobenzyl chloride |

| Key Reagents | HCl, NaNO2, vinylidene chloride, Cu salts, phase transfer catalyst | Sodium cyanide, DMF |

| Reaction Conditions | Low temp diazotization (0-5 °C), hydrolysis at 65-95 °C | Reflux in DMF for substitution, acidic/basic hydrolysis |

| Intermediate Compound | 1-(2,2,2-trichloroethyl)-4-chloro-3,5-difluorobenzene | 4-chloro-3,5-difluorophenylacetonitrile |

| Purification | Filtration, washing, recrystallization from toluene | Acid-base extraction, crystallization |

| Product Purity (HPLC) | >99% | Typically high, depends on hydrolysis efficiency |

| Industrial Scalability | Moderate, requires careful temperature control | High, suitable for continuous flow processes |

| Environmental & Safety Considerations | Use of copper salts and halogenated solvents | Use of toxic cyanide requires strict safety protocols |

Detailed Research Findings and Notes

The diazotization-halogenation route is well-documented for fluoro-substituted phenylacetic acids and can be adapted for the chloro-difluoro derivative with minor modifications in reaction conditions, such as solvent choice and catalyst loading, to optimize yield and purity.

The use of vinylidene chloride and copper catalysts facilitates the formation of the trichloroethyl intermediate, which is a key step enabling subsequent hydrolysis to the acid. The reaction times vary from 2 to 8 hours depending on the scale and temperature.

The benzyl chloride cyanide substitution method is favored for industrial production due to its simplicity and scalability. However, it requires careful handling of sodium cyanide and proper hydrolysis steps to avoid residual nitrile contamination.

Recrystallization from toluene is a preferred purification method to achieve high purity (>99% HPLC) of the final acid product, which is critical for applications requiring high chemical integrity.

No direct preparation methods exclusively for this compound were found in some sources, but closely related fluoro- and chloro-substituted phenylacetic acids share analogous synthetic strategies, allowing inference of applicable methods.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3,5-difluorophenylacetic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Chloro-3,5-difluorophenylacetic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity and metabolic stability of drugs. For instance, fluorinated compounds are often incorporated into anti-inflammatory and analgesic drugs, where they improve potency and reduce side effects .

2. Role in Antidiabetic Medications

Fluorinated phenylacetic acids, including this compound, are utilized in the synthesis of antidiabetic agents like sitagliptin. The fluorine atoms contribute to the compound's lipophilicity, which is crucial for enhancing bioavailability and therapeutic efficacy .

3. Antimicrobial Properties

Research indicates that compounds containing fluorine exhibit increased antimicrobial activity. The incorporation of this compound into drug formulations has shown promise against various bacterial strains, making it a candidate for developing new antibiotics .

Material Science Applications

1. Organic Electronics

The compound is explored for use in organic electronic devices, particularly organic light-emitting diodes (OLEDs). Its properties allow it to function effectively in the organic layers of these devices, enhancing their performance and efficiency .

2. Agrochemical Development

Fluorinated compounds are prevalent in agrochemicals due to their enhanced biological activity and environmental stability. This compound can be used as a building block in the synthesis of herbicides and pesticides that are more effective at lower concentrations .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Chloro-3,5-difluorophenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and reactivity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 4-chloro-3,5-difluorophenylacetic acid and related compounds:

Key Observations:

Substituent Effects on Bioactivity :

- The addition of a chloro group at the C4 position in this compound enhances its enzyme-inhibitory properties compared to 3,5-difluorophenylacetic acid, likely due to increased electron-withdrawing effects and steric interactions .

- Fluorine atoms at C3 and C5 improve metabolic stability and lipophilicity, facilitating membrane permeability in biological systems .

Phenoxyacetic Acid vs. Phenylacetic Acid: 4-Chloro-3,5-dimethylphenoxyacetic acid (ether linkage) exhibits distinct proton-acceptor behavior, making it suitable for catalytic applications, whereas phenylacetic acid derivatives prioritize direct bioactivity .

Actividad Biológica

4-Chloro-3,5-difluorophenylacetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships, in vitro and in vivo studies, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a phenyl ring substituted with two fluorine atoms and a chlorine atom at specific positions. Its molecular formula is C9H7ClF2O2, and it has been identified as a significant intermediate in various synthetic pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. In vitro studies using human peripheral blood mononuclear cells (PBMCs) showed that this compound significantly induced the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α at concentrations as low as 62.5 µM. This suggests that it may play a role in modulating immune responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The introduction of halogen atoms (chlorine and fluorine) on the phenyl ring enhances its interaction with biological targets, potentially increasing its potency compared to non-halogenated analogs. Comparative studies have shown that derivatives with varying substitutions exhibit different levels of activity, indicating the importance of specific functional groups in determining biological efficacy .

In Vitro Studies

Table 1: Summary of In Vitro Biological Activities

| Activity Type | Test System | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Antimicrobial | S. aureus | 32 | Inhibition of growth |

| E. coli | 32 | Inhibition of growth | |

| Cytokine Secretion | PBMCs | 62.5 | Increased IL-1β and TNF-α secretion |

In Vivo Studies

In vivo efficacy studies have been conducted using murine models to assess the therapeutic potential of this compound. Mice infected with Leishmania donovani were treated with the compound, which resulted in a significant reduction in parasite load compared to untreated controls. This highlights the compound's potential as an anti-leishmanial agent .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on this compound aimed at enhancing its biological activity. These derivatives were screened for their ability to inhibit key enzymes involved in inflammation and microbial resistance pathways. The results indicated that specific modifications led to improved potency and selectivity for target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.